
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a compound that belongs to the family of tetrahydroisoquinolines. This compound has been the subject of research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline may act as an agonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, cell differentiation, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects and to inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research could be done to investigate its potential use in cancer therapy.
Conclusion
In conclusion, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the family of tetrahydroisoquinolines. It has been the subject of research due to its potential therapeutic properties. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. While 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline, including further investigation of its mechanism of action and its potential use in cancer therapy.
Méthodes De Synthèse
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the Pictet-Spengler reaction, which involves the condensation of an amino acid or its derivative with an aldehyde or ketone. This reaction results in the formation of a tetrahydroisoquinoline ring system. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can also be synthesized from 4-methylcyclohexanone and 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor activities. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(4-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-4-6-16(7-5-13)19-9-8-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQSTQNNRDBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

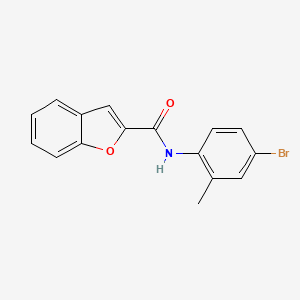
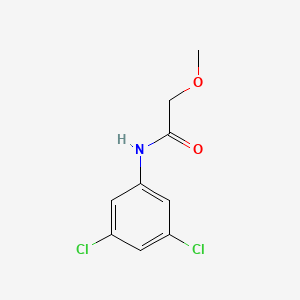
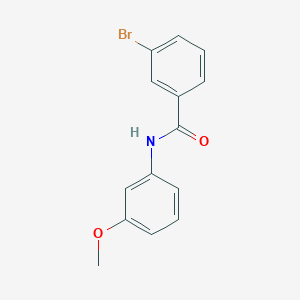
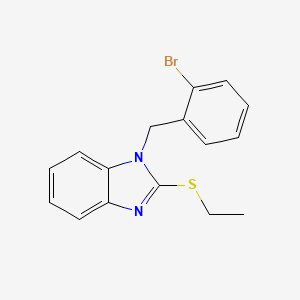
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
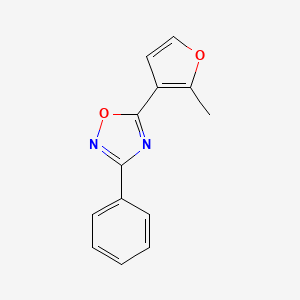
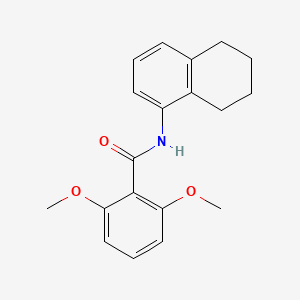
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)


![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
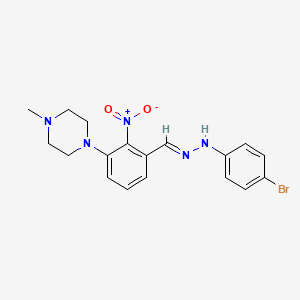
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)